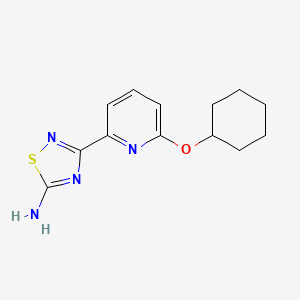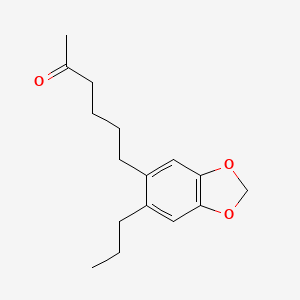![molecular formula C9H10N4O2 B15344748 2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1184920-95-3](/img/structure/B15344748.png)
2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered significant interest due to its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with suitable amines. One common method is the Knoevenagel condensation, followed by cyclization . For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further processed to obtain the desired pyrido[2,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, although specific conditions for this compound are less documented.
Common Reagents and Conditions
Substitution: Reagents such as cyanomethyltriphenylphosphonium chloride and 4,6-dichloropyrimidine-5-carbaldehyde are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which exhibit enhanced biological activities .
科学的研究の応用
2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
作用機序
The compound exerts its effects primarily by inhibiting the activity of tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins . This inhibition disrupts various signaling pathways involved in cell proliferation, survival, and differentiation, making it a promising candidate for anticancer therapies .
類似化合物との比較
Similar Compounds
2-amino-substituted pyrido[2,3-d]pyrimidin-7-ones: These compounds also act as inhibitors of tyrosine kinases and have similar biological activities.
4,7-diamino-substituted pyrido[2,3-d]pyrimidines: Known for their inhibitory effects on cyclin-dependent kinases and adenosine receptors.
Uniqueness
2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which enhances its ability to inhibit a broader range of tyrosine kinases compared to other similar compounds .
特性
CAS番号 |
1184920-95-3 |
|---|---|
分子式 |
C9H10N4O2 |
分子量 |
206.20 g/mol |
IUPAC名 |
2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C9H10N4O2/c10-9-11-5-6-1-2-7(15)13(3-4-14)8(6)12-9/h1-2,5,14H,3-4H2,(H2,10,11,12) |
InChIキー |
YZQWTSZUYGWGQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C2=NC(=NC=C21)N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Adenosine,2'-deoxy-,5'-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci)](/img/structure/B15344680.png)






![Acetamide, N-[2-[(2-cyano-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B15344714.png)



